molecular formula C13H18O2 B8080441 5-(4-Ethylphenoxy)pentanal

5-(4-Ethylphenoxy)pentanal

Cat. No.: B8080441
M. Wt: 206.28 g/mol
InChI Key: XHJABVLOIWBWRZ-UHFFFAOYSA-N
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Description

5-(4-Ethylphenoxy)pentanal is an aliphatic aldehyde derivative containing a 4-ethylphenoxy ether substituent. The compound features a pentanal backbone (C5 aldehyde) modified at the terminal carbon with a 4-ethylphenoxy group. This structural motif combines the reactivity of an aldehyde functional group with the aromatic and steric properties of the ethylphenoxy moiety.

Properties

IUPAC Name

5-(4-ethylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-12-6-8-13(9-7-12)15-11-5-3-4-10-14/h6-10H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJABVLOIWBWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(4-Ethylphenoxy)pentanal” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions to form the desired compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(4-Ethylphenoxy)pentanal” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, and oxidizing or reducing agents. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.

Scientific Research Applications

Compound “5-(4-Ethylphenoxy)pentanal” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “5-(4-Ethylphenoxy)pentanal” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Pentanal (Valeraldehyde)

  • Structure : Straight-chain aldehyde (C5H10O).
  • Molecular Weight : 86.13 g/mol ().
  • Properties :
    • High vapor pressure and ready biodegradability ().
    • Irritant to skin, eyes, and respiratory system ().
  • Applications : Industrial solvent, flavoring agent, and intermediate in resin synthesis.
  • Comparison: 5-(4-Ethylphenoxy)pentanal’s bulky aromatic group reduces volatility compared to pentanal, likely altering its environmental persistence and solubility. The ethylphenoxy moiety may confer distinct reactivity (e.g., resistance to nucleophilic attack at the aldehyde due to steric hindrance).

(b) 5-[(4-Methoxyphenyl)methoxy]pentanal

  • Structure: Similar to this compound but with a methoxy group instead of ethyl.
  • Synthesis :
    • Two-step process: Protection of 1,5-pentanediol with a para-methoxybenzyl (PMB) group, followed by oxidation to the aldehyde (Rf = 0.4) ().
  • Comparison: The ethyl group in this compound may enhance lipophilicity compared to the methoxy variant, influencing bioavailability or partitioning in biological systems. Differences in Rf values (0.15 for PMB-protected intermediate vs. 0.4 for final product) suggest distinct chromatographic behaviors.

(c) Ethyl 5-(2,4-Difluorophenoxy)pentanoate

  • Structure: Ester derivative with a difluorophenoxy group and ethyl ester terminus ().
  • Molecular Weight : 258.26 g/mol ().
  • Comparison: The ester functional group (vs. aldehyde) reduces electrophilicity, making this compound more stable under basic conditions. Fluorine substituents on the aromatic ring may increase metabolic stability compared to the ethyl group in this compound.

Functional Analogues

(a) Triazole Derivatives with 4-Ethylphenoxy Groups

  • Example: 2-({5-[(4-Ethylphenoxy)methyl]-4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl}thio)cyclopentan-1-one ().
  • Structure: Complex heterocycle with a 4-ethylphenoxy-methyl substituent.
  • Molecular Weight : 413.56 g/mol.
  • Comparison: The triazole core introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, unlike the aldehyde in this compound.

Key Research Findings and Gaps

Synthesis Challenges: The discontinued status of this compound () hints at synthetic difficulties, such as low yields or instability during purification.

Reactivity: The aldehyde group in this compound is likely less reactive than in pentanal due to steric hindrance from the ethylphenoxy group.

Toxicity Data: No direct ecotoxicological or health data are available for this compound. Pentanal’s irritant properties () suggest similar hazards, but modified toxicity profiles are plausible.

Environmental Fate: Unlike pentanal, which evaporates and degrades rapidly (half-life ~13.5 hours) (), the larger structure of this compound may prolong environmental persistence.

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